2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a phenoxyethyl group and a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with 2-phenoxyethyl bromide under basic conditions to form the intermediate 2,5-dimethyl-1-(2-phenoxyethyl)-1H-pyrrole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group at the 3-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the phenoxyethyl group, which may reduce its biological activity and membrane permeability.
1-(2-Phenoxyethyl)-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl groups, which can affect its chemical reactivity and stability.
2,5-Dimethyl-1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde: The methoxy group may alter its electronic properties and reactivity compared to the phenoxy group.
Uniqueness
2,5-Dimethyl-1-(2-phenoxyethyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,5-dimethyl-1-(2-phenoxyethyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-10-14(11-17)13(2)16(12)8-9-18-15-6-4-3-5-7-15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLSRIBDEYWGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC2=CC=CC=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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